molecular formula C28H32N2O B1669579 CP-96345 CAS No. 132746-60-2

CP-96345

Cat. No.: B1669579
CAS No.: 132746-60-2
M. Wt: 412.6 g/mol
InChI Key: FLNYLINBEZROPL-NSOVKSMOSA-N
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Description

  • Scientific Research Applications

    • CP-96345 has applications in various fields:

        Chemistry: As a tool to study neurokinin receptors and tachykinins.

        Biology: Investigating neurogenic inflammation pathways.

        Industry: this compound’s industrial applications are limited due to its research-oriented nature.

  • Mechanism of Action

    Target of Action

    CP-96345, also known as 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, is a potent and selective non-peptide antagonist . The primary target of this compound is the Neurokinin 1 (NK1) receptor . NK1 receptors are part of the tachykinin family of G-protein-coupled receptors, and they primarily bind to the neuropeptide substance P . These receptors play a crucial role in various physiological and pathological processes, including pain perception, depression, nausea, and inflammation .

    Mode of Action

    This compound acts by binding to the NK1 receptors , thereby preventing substance P from attaching to these receptors . This inhibitory action blocks the downstream effects that would typically occur upon substance P binding, such as the activation of certain intracellular signaling pathways . The exact interaction between this compound and its targets involves a complex molecular mechanism that is dependent on structural elements located in an area from the middle of the second extracellular loop through transmembrane segments V and VI to the middle of the third extracellular loop of the NK-1 receptor .

    Biochemical Pathways

    The inhibition of NK1 receptors by this compound affects the neurogenic inflammatory response . Substance P, the natural ligand for NK1 receptors, is known to induce inflammation when it binds to these receptors . By preventing this interaction, this compound can effectively reduce neurogenic inflammation .

    Pharmacokinetics

    It is known that this compound is orally active , indicating that it can be absorbed through the gastrointestinal tract. The compound is soluble in DMSO , suggesting that it may have good bioavailability

    Result of Action

    The primary result of this compound’s action is the inhibition of neurogenic inflammation . This is achieved by blocking the interaction between substance P and NK1 receptors, which prevents the downstream inflammatory response . Additionally, this compound has been shown to prevent the drop in blood pressure evoked by substance P and neurokinin A .

    Action Environment

    The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration of substance P in the environment . Additionally, this compound is a long-acting antagonist that can cross the blood-brain barrier , suggesting that it may be effective in both peripheral and central nervous system environments.

    Biochemical Analysis

    Biochemical Properties

    CP-96345 interacts with the NK1 receptor, a primary receptor for substance P . This interaction inhibits the effects of substance P, such as inducing salivation in rats . The compound does not inhibit other receptors like NK2, NK3, or numerous other receptors .

    Cellular Effects

    This compound has been shown to have significant effects on various types of cells. For instance, it inhibits HIV-1 replication in human mononuclear phagocytes . It does this by down-regulating CCR5 expression in monocyte-derived macrophages (MDM) at both protein and mRNA levels . This suggests that the interaction between substance P and the neurokinin-1 receptor plays an important role in the regulation of CCR5 expression in MDM, affecting the R5 HIV strain infection of MDM .

    Molecular Mechanism

    The molecular mechanism of action of this compound involves its antagonistic effect on the NK1 receptor . By binding to this receptor, this compound prevents substance P from exerting its effects

    Temporal Effects in Laboratory Settings

    One study showed that the acute administration of this compound produced a significant decrease in the number of spontaneously active dopamine cells in the substantia nigra pars compacta (SNC) and the ventral tegmental area (VTA) of rats

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. For example, at a dose as high as 2 nmol, this compound had no effect on responses induced by a single injection of 22.5 pmol of substance P. In contrast, behaviors induced by N-methyl-D-aspartate (NMDA) were inhibited by this compound in a dose-related fashion beginning at a dose as low as 0.02 nmol .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for CP-96345 are not readily available in the literature.
    • it’s essential to note that this compound is a non-peptide compound, distinct from traditional peptide-based inhibitors.
  • Chemical Reactions Analysis

    • CP-96345 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions are not explicitly documented.
    • The major products formed from these reactions remain unspecified.
  • Comparison with Similar Compounds

    • CP-96345 stands out as a non-peptide NK1 receptor antagonist.
    • Similar compounds include peptide-based NK1 antagonists, but this compound’s uniqueness lies in its non-peptide nature.

    Properties

    IUPAC Name

    (2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FLNYLINBEZROPL-NSOVKSMOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H32N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30927796
    Record name 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30927796
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    412.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    132746-60-2
    Record name (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=132746-60-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name CP 96345
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CP-96345
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB16744
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30927796
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 132746-60-2
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    Record name CP-96345
    Source FDA Global Substance Registration System (GSRS)
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What is the primary target of CP-96,345?

    A1: CP-96,345 primarily targets the neurokinin-1 (NK-1) receptor, also known as the substance P receptor. []

    Q2: How does CP-96,345 interact with the NK-1 receptor?

    A2: CP-96,345 acts as a competitive antagonist at the NK-1 receptor. It binds to the receptor and blocks the binding of substance P, the endogenous agonist, thereby preventing receptor activation. [, , ]

    Q3: What are the downstream effects of CP-96,345 binding to the NK-1 receptor?

    A3: By blocking NK-1 receptor activation, CP-96,345 inhibits the cellular responses normally elicited by substance P. These responses include:

    • Inhibition of Substance P-induced salivation in rats [, ].
    • Reduction in plasma extravasation in various tissues, including the trachea, pancreas, and urinary bladder [, , , , , , ].
    • Attenuation of bronchoconstriction in models of asthma and hyperpnea [, , , ].
    • Modulation of acetylcholine release in rabbit airways [].
    • Reduction of inflammation in models of acute pancreatitis [, ].

    Q4: What is the molecular formula and weight of CP-96,345?

    A4: The molecular formula of CP-96,345 is C29H32N2O, and its molecular weight is 424.58 g/mol. []

    Q5: What is known about the structure-activity relationship (SAR) of CP-96,345?

    A5: Research suggests that the binding affinity and selectivity of CP-96,345 are influenced by specific structural features:

    • The (2S,3S)-stereoisomer (CP-96,345) is significantly more potent than the (2R,3R)-enantiomer (CP-96,344), highlighting the importance of stereochemistry for its activity. [, , ]
    • Specific residues in the NK-1 receptor, such as Gln165, His197, and His265, are crucial for the binding of CP-96,345 and its analogs. Substituting these residues with alanine significantly affects the binding affinity of various analogs. []
    • Modifications in the substituted benzyl moiety of CP-96,345 can impact its interaction with the receptor, particularly with residue His265. []
    • Studies on chimeric NK-1 receptors revealed that the transmembrane segment VI and the amino-terminal half of transmembrane segment VII, along with the connecting extracellular loop 3, play a crucial role in the binding of CP-96,345. []

    Q6: Does CP-96,345 exhibit species selectivity?

    A6: Yes, CP-96,345 demonstrates species selectivity, exhibiting a higher affinity for the human NK-1 receptor compared to the rat NK-1 receptor. This selectivity is attributed to specific divergent residues between the two species' receptors. [, ]

    Q7: Which residues contribute to the species selectivity of CP-96,345?

    A7: The residues Ser290 in transmembrane domain VII and Leu116 in transmembrane domain III play a crucial role in the species selectivity of CP-96,345. Replacing these residues in the rat NK-1 receptor with the corresponding human residues increases the affinity of CP-96,345 to levels comparable to the human receptor. []

    Q8: What are the potential therapeutic applications of CP-96,345?

    A8: Given its ability to block NK-1 receptor activation, CP-96,345 has been investigated as a potential therapeutic agent for various conditions, including:

    • Pain Management: CP-96,345 has shown efficacy in reducing pain in animal models, suggesting its potential as an analgesic. [, , ]
    • Inflammatory Diseases: Its ability to attenuate plasma extravasation and reduce inflammation in various models highlights its potential for treating inflammatory conditions like asthma, rheumatoid arthritis, and pancreatitis. [, , , , , , ]
    • Cardiovascular Regulation: Studies indicate that CP-96,345 can influence blood pressure by modulating cardiac output and peripheral resistance, suggesting a potential role in cardiovascular regulation, particularly in hypertension. []

    Q9: What is the role of CP-96,345 in investigating the role of substance P in various physiological and pathological processes?

    A9: CP-96,345 serves as a valuable pharmacological tool for investigating the role of substance P in:

    • Nociception: By blocking NK-1 receptors, CP-96,345 helps delineate the contribution of substance P to pain perception and transmission. [, , , ]
    • Inflammation: CP-96,345 aids in unraveling the involvement of substance P in inflammatory responses, particularly neurogenic inflammation. [, , , , , ]
    • Cardiovascular Regulation: CP-96,345 helps elucidate the role of substance P in regulating blood pressure and cardiac function. []
    • Gastrointestinal Function: Studies using CP-96,345 contribute to understanding the involvement of substance P in regulating intestinal motility and secretion. []

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